5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1H-1,2,4-triazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as Montmorillonite K10 can enhance the efficiency of the reaction and allow for greener synthesis methods .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced to form different triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Products include oxidized triazole derivatives.
Reduction Reactions: Products include reduced triazole derivatives.
Scientific Research Applications
5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of trazodone hydrochloride.
3-Chloropropylamine hydrochloride: Used in the synthesis of various organic compounds
Uniqueness
5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is unique due to its triazole ring structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
2703780-05-4 |
---|---|
Molecular Formula |
C5H9Cl2N3 |
Molecular Weight |
182.05 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,7,8,9);1H |
InChI Key |
FTXCTUTWMUYEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCCCl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.